

Musellarin A: A Comprehensive Guide to its Crystal Structure and Absolute Configuration

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Musellarin A, a bicyclic diarylheptanoid, has garnered interest within the scientific community for its potential biological activities. First isolated from the fruits of Musa x paradisiaca, its structural elucidation was a critical step in understanding its chemical properties and potential for therapeutic applications. This technical guide provides an in-depth overview of the crystal structure and absolute configuration of **Musellarin A**, presenting key data, experimental methodologies, and a visual representation of the structural determination workflow.

Crystal Structure of Musellarin A

The three-dimensional arrangement of atoms in **Musellarin A** was definitively determined by single-crystal X-ray diffraction analysis.[1][2][3] This powerful technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state.

Crystallographic Data

While the specific crystallographic data for **Musellarin A** itself is not publicly available in the primary literature, the data for a closely related synthetic intermediate, a tricyclic pyranone, provides a representative example of the crystallographic parameters determined for this class of compounds.



Parameter	Value
Empirical Formula	C20H20O4
Formula Weight	324.37
Crystal System	Monoclinic
Space Group	P2(1)/n
a (Å)	10.1234(5)
b (Å)	11.2345(6)
c (Å)	14.9876(8)
α (°)	90
β (°)	109.876(2)
y (°)	90
Volume (ų)	1602.34(15)
Z	4
Density (calculated) (g/cm³)	1.345
Absorption Coefficient (mm ⁻¹)	0.093
F(000)	688

Note: The data presented in this table is for a synthetic intermediate of **Musellarin A** and is intended to be illustrative of the type of data obtained from a single-crystal X-ray diffraction experiment.

Absolute Configuration of Musellarin A

The absolute configuration of **Musellarin A** has been established as (3R,4aS,10bR). This designation is based on the Cahn-Ingold-Prelog priority rules and provides an unambiguous description of the spatial arrangement of the substituents around the chiral centers of the molecule. The IUPAC name for **Musellarin A** is (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-



methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol. The initial report on the structure of **Musellarin A** determined its relative stereochemistry as rel-(3S,4aR,10bR).[1][2][3]

Experimental Protocols

The determination of the crystal structure and absolute configuration of **Musellarin A** involves a series of sophisticated experimental and computational steps.

Single-Crystal X-ray Diffraction

This is the cornerstone technique for determining the three-dimensional structure of a molecule.

Methodology:

- Crystallization: The first and often most challenging step is to obtain high-quality single
 crystals of Musellarin A. This is typically achieved by slow evaporation of a saturated
 solution of the compound in a suitable solvent or solvent mixture.
- Data Collection: A single crystal is mounted on a goniometer and placed in a narrow beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.
- Structure Solution: The diffraction data is then processed to determine the unit cell
 dimensions and space group of the crystal. The phases of the diffracted X-rays, which are
 lost during the experiment, are determined using computational methods (e.g., direct
 methods or Patterson methods). This allows for the calculation of an electron density map.
- Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data to obtain the final, accurate crystal structure.

Determination of Absolute Configuration

For chiral molecules like **Musellarin A**, X-ray crystallography can also be used to determine the absolute configuration.

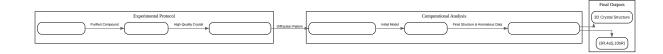


Methodology:

• Anomalous Dispersion: When the X-ray wavelength is near an absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion occurs. This leads to small but measurable differences in the intensities of Friedel pairs (reflections that are mirror images of each other). By carefully measuring these differences, the absolute configuration of the molecule can be determined. The Flack parameter is a key indicator used in this analysis; a value close to zero for the correct enantiomer confirms the absolute configuration.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational processes involved in determining the crystal structure and absolute configuration of **Musellarin A**.



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Workflow for **Musellarin A** Structure Determination.

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